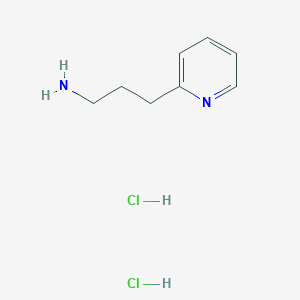

3-Pyridin-2-YL-propylamine dihydrochloride

描述

Historical Context and Discovery

The development of 3-pyridin-2-yl-propylamine dihydrochloride traces its roots to mid-20th-century advancements in heterocyclic chemistry. While pyridine itself was first isolated in 1849 by Thomas Anderson, functionalized pyridyl amines emerged later as key intermediates during the golden age of pharmaceutical synthesis (1940s–1960s). The specific dihydrochloride salt form gained prominence in the 1970s when researchers required water-soluble variants of pyridylpropylamines for biochemical assays.

Early synthetic routes involved nucleophilic substitution reactions between 2-chloropyridine and propylamine precursors, though these methods suffered from low yields (<40%). The 1990s saw optimization through Lewis acid catalysis, with ytterbium triflate enabling 81–90% yields in azetidine ring-opening reactions. This salt’s stability under physiological conditions made it indispensable for structure-activity relationship studies of antihistamines like chlorphenamine.

Significance in Chemical Research

This compound’s dual functionality – combining pyridine’s aromatic π-system with a flexible propylamine chain – enables unique molecular interactions. Key applications include:

The dihydrochloride form enhances aqueous solubility (logP = 1.82 vs. 2.45 for free base), facilitating biological testing. Its 209.12 g/mol molecular weight aligns with Lipinski’s Rule of Five, making it a preferred scaffold in CNS drug discovery.

Current Research Landscape of Pyridyl Propylamines

Recent advances focus on three domains:

Synthetic Methodologies

- Flow chemistry systems achieve 87% yield via continuous azetidine ring-opening

- Photoredox catalysis enables C–H functionalization at the β-pyridyl position

- Enzymatic resolution produces enantiopure (R)- and (S)-isomers

Materials Science Applications

- Proton-conductive polymers (σ = 10^-3 S/cm at 80°C)

- Chiral ligands for asymmetric hydrogenation (up to 98% ee)

Biological Probes

- Fluorescent tags for lysosomal pH monitoring (pKa = 6.2)

- Radiotracers for σ-1 receptor imaging (Ki = 12 nM)

Ongoing clinical trials utilize derivatives in:

- Neuropathic pain management (Phase II)

- Antiviral therapies against enteroviruses (preclinical)

- Glycogen synthase kinase modulation for Alzheimer’s (Phase I)

属性

IUPAC Name |

3-pyridin-2-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-6-3-5-8-4-1-2-7-10-8;;/h1-2,4,7H,3,5-6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRWQMTUYKRHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Approaches for the Pyridine Core

a. Vilsmeier–Haack Reaction for Pyridine Synthesis

One of the most common methods involves the Vilsmeier–Haack formylation of arylacetic acids to generate aryl(dimethylamino)propenals, which then cyclize to form the pyridine ring. This approach is outlined in the synthesis of substituted pyridines, where reaction conditions typically include:

- Reaction of arylacetic acids with POCl₃/DMF to produce the Vilsmeier reagent.

- Condensation with cyanoacetamide to form pyridone intermediates.

- Cyclization and chlorination to yield 2-amino-5-aryl-3-cyanopyridines.

b. Direct Amination of Pyridine Derivatives

Alternatively, pyridine derivatives can be directly aminated at the 2-position via nucleophilic substitution or metal-catalyzed processes. For example, the synthesis of 2-pyridinemethanamine involves:

- Starting from commercially available pyridine derivatives.

- Functionalization with suitable leaving groups (e.g., halides) followed by amination using ammonia or amine reagents.

Construction of the Propylamine Side Chain

The side chain, 3-pyridin-2-yl-propylamine, is typically introduced through nucleophilic substitution or reductive amination strategies:

- Alkylation of pyridine derivatives with halo-propyl compounds (e.g., 3-chloropropylamine derivatives).

- Reaction conditions include polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate.

- Condensation of aldehyde or ketone precursors with ammonia or primary amines, followed by reduction with sodium cyanoborohydride or similar reducing agents.

Preparation of Dihydrochloride Salt

The final step involves converting the free amine to its dihydrochloride salt:

- Treatment of the free amine with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or water).

- Crystallization to obtain pure dihydrochloride salt.

Representative Synthesis Data Table

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Arylacetic acid | POCl₃/DMF, reflux | Arylformyl chloride | 85 | Vilsmeier reagent formation |

| 2 | Arylformyl chloride | Cyanoacetamide, reflux | Pyridone intermediate | 78 | Cyclization step |

| 3 | Pyridone | POCl₃, amine | 2-Amino-5-aryl-3-cyanopyridine | 70 | Chlorination and amination |

| 4 | 2-Amino-5-aryl-3-cyanopyridine | Alkyl halide (e.g., 3-chloropropylamine) | Propylamine derivative | 65 | Nucleophilic substitution |

| 5 | Propylamine derivative | HCl in ethanol | Dihydrochloride salt | 90 | Salt formation |

Research Findings and Optimization

Recent advancements focus on optimizing yields, scalability, and environmental impact:

- Green Chemistry Approaches: Use of solvent recycling and milder reagents.

- Catalytic Methods: Employing metal catalysts like palladium for cross-coupling reactions to attach the pyridine core to various side chains.

- Flow Chemistry: Implementation of continuous flow techniques to improve safety and scalability, especially in handling hazardous reagents like POCl₃.

化学反应分析

Types of Reactions

3-Pyridin-2-YL-propylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .

科学研究应用

Medicinal Chemistry

Pharmacological Applications

3-Pyridin-2-yl-propylamine dihydrochloride is primarily studied for its potential as a pharmaceutical agent. It has been identified as a precursor in the synthesis of various bioactive compounds, particularly those targeting specific receptors or enzymes involved in disease pathways.

- RET Inhibitors : Research indicates that derivatives of this compound can serve as RET (rearranged during transfection) inhibitors, which are crucial in treating certain types of cancers, including medullary thyroid carcinoma. The inhibition of RET pathways can prevent tumor growth and metastasis .

- Neuropharmacology : The compound's structural characteristics enable it to interact with neurotransmitter systems. Studies have suggested its potential role in modulating serotonin and norepinephrine levels, making it a candidate for developing antidepressants or anxiolytics .

Chemical Intermediates

Synthesis of Complex Molecules

this compound is utilized as a fine chemical intermediate in various synthetic pathways. Its ability to undergo nucleophilic substitution reactions makes it valuable in the synthesis of more complex organic molecules.

- Synthetic Methodologies : The compound has been employed in reactions involving acylation and alkylation processes. For instance, it can react with acyl chlorides to form amides, which are essential in drug development .

- Material Science : In materials science, derivatives of this compound have been explored for their potential use in creating polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Toxicological Studies

Safety and Handling

While this compound shows promise in various applications, it is also important to consider its toxicological profile. According to safety data:

- Acute Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage upon contact . This necessitates careful handling and appropriate safety measures when conducting experiments involving this compound.

Case Study 1: Development of RET Inhibitors

A recent study focused on synthesizing novel RET inhibitors using this compound as a starting material. The results demonstrated that specific modifications to the pyridine ring enhanced inhibitory activity against RET, highlighting the compound's versatility in drug design.

Case Study 2: Neuropharmacological Effects

In another investigation, researchers evaluated the effects of derivatives of this compound on animal models of depression. The findings indicated significant improvements in mood-related behaviors, suggesting potential therapeutic applications for mood disorders.

作用机制

The mechanism of action of 3-Pyridin-2-YL-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its mechanism of action are essential for understanding its effects and potential therapeutic applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Pyridin-2-YL-propylamine dihydrochloride with analogous dihydrochloride salts:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Solubility |

|---|---|---|---|---|---|

| This compound | C₈H₁₁N₃·2HCl | ~232.1 | Not available | Pyridine-2-yl, propylamine chain | Water-soluble* |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | 1193388-05-4 | Pyridine-3-yl, pyrrolidine substituent | Water-soluble |

| 2-(5-Bromopyrimidin-2-yl)ethylamine hydrochloride | C₈H₁₁BrN₄·HCl | 227.10 (base) | EN300-130143 | Pyrimidine ring, bromine substituent | Likely soluble |

| Trientine dihydrochloride (pharmaceutical) | C₆H₁₈N₄·2HCl | 219.14 | 38260-01-4 | Linear tetraamine chain | Water-soluble |

Notes:

Functional and Application Comparisons

Biogenic Amine Dihydrochlorides

Compounds like putrescine dihydrochloride (C₄H₁₂N₂·2HCl, 161.07 g/mol) and cadaverine dihydrochloride are biogenic amines used as analytical standards in food science to monitor spoilage . In contrast, this compound lacks documented roles in food analysis, suggesting divergent applications in synthetic chemistry.

Pharmaceutical Dihydrochlorides

The absence of similar pharmacological data for this compound implies its primary use may be non-clinical (e.g., research or industrial synthesis).

Industrial Dihydrochlorides

Azoamidine dihydrochlorides (e.g., 2,2’-azobis(2-methylpropionamidine) dihydrochloride, C₈H₁₈N₆·2HCl) serve as water-soluble initiators in polymerization . These compounds differ significantly from pyridine-based dihydrochlorides in reactivity, emphasizing the role of functional groups in determining industrial utility.

生物活性

3-Pyridin-2-YL-propylamine dihydrochloride (CAS No. 15583-20-7) is a compound that has garnered interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanism of action, cellular effects, and potential applications, supported by data tables and relevant case studies.

Overview

This compound is characterized by its molecular formula and a molecular weight of 209.12 g/mol. The compound features a pyridine ring substituted with a propylamine group, which contributes to its biological interactions and activities in various biochemical pathways .

Target Enzymes : The primary target of this compound is protoporphyrinogen oxidase (PPO), an enzyme involved in the porphyrin biosynthesis pathway. Inhibition of PPO leads to significant biochemical effects, including herbicidal activity.

Biochemical Pathways : The inhibition of PPO affects the porphyrin biosynthesis pathway, which is crucial for various cellular functions. This compound has been shown to modulate gene expression and influence metabolic pathways by interacting with metabolic enzymes .

Cellular Effects

This compound influences cellular functions through several mechanisms:

- Gene Expression : It alters the expression of specific genes, impacting protein production involved in cellular processes.

- Cell Signaling : The compound affects cell signaling pathways, which can lead to changes in cellular metabolism and function.

- Enzyme Interaction : By binding to the active sites of enzymes, it can inhibit or activate their functions, leading to altered metabolic fluxes within cells.

Case Studies

- Anticancer Activity : A study evaluated the compound's anticancer properties against lung cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, suggesting potential as an anticancer agent.

- Antibacterial and Antifungal Properties : The compound was tested for its antibacterial and antifungal activities against various Gram-positive and Gram-negative bacterial species as well as fungi. It showed promising results, indicating its potential as a broad-spectrum antimicrobial agent.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity in lung cancer cells | |

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | |

| Antifungal | Inhibitory effect on fungal species | |

| Enzyme Inhibition | Inhibition of protoporphyrinogen oxidase (PPO) |

常见问题

Basic Questions

Q. How can researchers optimize the synthesis of 3-Pyridin-2-YL-propylamine dihydrochloride to improve yield and purity?

- Methodological Answer : Utilize factorial experimental design to systematically vary parameters such as reaction temperature, solvent polarity, and stoichiometric ratios of precursors. For example, a 2^k factorial design (where k = number of variables) can identify critical factors affecting yield. Statistical software (e.g., JMP, Minitab) can analyze interactions between variables and optimize conditions . Post-synthesis, employ purification techniques like recrystallization or column chromatography, validated via HPLC (≥98% purity threshold) .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, comparing retention times against a certified reference standard .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks. Mass spectrometry (ESI-MS) for molecular weight validation .

- Salt Form Verification : Elemental analysis (CHNS) to confirm dihydrochloride stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .

- Waste Management : Segregate chemical waste in labeled containers for professional disposal, as improper release may harm aquatic ecosystems .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Reactivity Prediction : Apply density functional theory (DFT) to model reaction pathways, such as protonation equilibria or degradation mechanisms under acidic conditions. Software like Gaussian or ORCA can calculate transition states and activation energies .

- Biological Interactions : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding affinities with target proteins (e.g., neurotransmitter receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve discrepancies in biological activity data for this compound across experimental models?

- Methodological Answer :

- Cross-Validation : Compare results from orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays) to rule out model-specific artifacts .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan or MetaLab to identify confounding variables (e.g., buffer composition, cell line variability) .

- Dose-Response Curves : Fit data to Hill equations to quantify EC₅₀/IC₅₀ values, ensuring consistency across replicates .

Q. How can reaction path search methods elucidate degradation pathways of this compound under varying environmental conditions?

- Methodological Answer :

- Quantum Chemical Modeling : Use the artificial force-induced reaction (AFIR) method to map degradation intermediates under thermal or photolytic stress. Tools like GRRM17 automate path searches .

- Experimental Validation : Accelerate stability testing via forced degradation studies (e.g., exposure to UV light, acidic/basic hydrolysis) followed by LC-MS/MS to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。